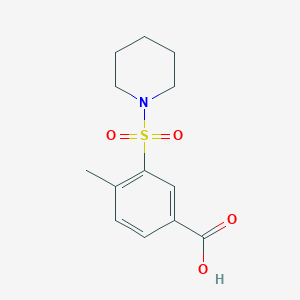

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Description

The exact mass of the compound 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-5-6-11(13(15)16)9-12(10)19(17,18)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDFTQZJAGEURD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366075 | |

| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300383-07-7 | |

| Record name | 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 300383-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid structure elucidation

An In-depth Technical Guide: Structure Elucidation of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Abstract

The definitive determination of a molecule's chemical structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and materials science sectors. An unambiguous structural assignment is paramount for understanding physicochemical properties, predicting biological activity, and ensuring intellectual property integrity. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a substituted aromatic sulfonamide. We will proceed through a logical, self-validating sequence of analytical experiments, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the application of each technique.

Foundational Analysis: Molecular Formula and Degree of Unsaturation

Before probing the connectivity of a molecule, its elemental composition must be established. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that allows for the calculation of a unique molecular formula.[1][2]

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional precision (typically to four or more decimal places).[2] This accuracy allows for the differentiation between ions of the same nominal mass but different elemental compositions, thereby yielding a single, unambiguous molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).

-

Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions of the analyte are produced. For this molecule, the protonated species [M+H]+ is expected in positive ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Process the acquired spectrum to identify the monoisotopic peak for the [M+H]+ ion. Use the instrument's software to calculate the molecular formula based on the measured accurate mass.

Expected HRMS Data:

| Parameter | Expected Value |

| Molecular Formula | C₁₃H₁₇NO₄S |

| Exact Mass (Neutral) | 283.0878 |

| Measured Ion ([M+H]⁺) | 284.0951 |

| Molecular Weight | 283.34 |

Degree of Unsaturation (DoU)

With the molecular formula confirmed, the Degree of Unsaturation (also known as the index of hydrogen deficiency) can be calculated. This value indicates the total number of rings and/or multiple bonds within the structure, providing the first glimpse into the molecule's framework.

Calculation: For a formula CₐHₑNₒXₔSₑ: DoU = a - ( b/2 ) + (c/2) + 1 DoU = 13 - (17/2) + (1/2) + 1 DoU = 13 - 8.5 + 0.5 + 1 = 6

Interpretation: A DoU of 6 is consistent with the proposed structure:

-

Benzene ring: 4 degrees (1 ring + 3 double bonds)

-

Carboxylic acid (C=O): 1 degree

-

Piperidine ring: 1 degree

-

Total: 6 degrees

This initial data provides a strong mathematical foundation upon which the subsequent spectroscopic analysis will be built.

Functional Group Identification via Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[3][4] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its bond vibrations.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric H₂O and CO₂.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is automatically ratioed against the background and presented as absorbance or transmittance versus wavenumber (cm⁻¹).

Predicted FTIR Absorption Bands for 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (Methyl, Piperidine) |

| 1300-1350 & 1140-1180 | S=O asymmetric & symmetric stretch | Sulfonamide |

| 1500-1600 | C=C stretch | Aromatic Ring |

The presence of these characteristic bands provides direct physical evidence for the key functional groups: a carboxylic acid, an aromatic ring, aliphatic moieties, and a sulfonamide group, fully corroborating the deductions from the molecular formula.

Mapping the Molecular Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic compounds in solution.[6][7][8] It provides information on the chemical environment, connectivity, and spatial relationships of atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.[9]

Logical Workflow for NMR Analysis

Caption: A standard workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

¹H NMR provides the number of distinct proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data (in CDCl₃, ~400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Broad Singlet | 1H | COOH | Acidic proton, often broad and downfield. |

| ~8.2 | Singlet (or narrow d) | 1H | Ar-H (H2) | Ortho to electron-withdrawing COOH and SO₂NR₂. |

| ~7.8 | Doublet | 1H | Ar-H (H6) | Ortho to methyl, coupled to H5. |

| ~7.4 | Doublet | 1H | Ar-H (H5) | Ortho to methyl, coupled to H6. |

| ~3.0 | Multiplet | 4H | N-CH₂ (Piperidine) | Protons adjacent to the nitrogen of the sulfonamide. |

| ~2.6 | Singlet | 3H | Ar-CH₃ | Methyl group attached to the aromatic ring. |

| ~1.6 | Multiplet | 6H | -CH₂- (Piperidine) | Remaining piperidine protons. |

¹³C NMR Spectroscopy

¹³C NMR reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O | Carboxylic acid carbon. |

| ~142 | Ar-C (C4) | Aromatic carbon attached to the methyl group. |

| ~138 | Ar-C (C3) | Aromatic carbon attached to the sulfonyl group. |

| ~135 | Ar-C (C1) | Aromatic carbon attached to the carboxyl group. |

| ~132 | Ar-CH (C6) | Aromatic methine carbon. |

| ~130 | Ar-CH (C5) | Aromatic methine carbon. |

| ~128 | Ar-CH (C2) | Aromatic methine carbon. |

| ~48 | N-CH₂ | Piperidine carbons adjacent to nitrogen. |

| ~25 | -CH₂- | Piperidine carbon. |

| ~23 | -CH₂- | Piperidine carbon. |

| ~21 | Ar-CH₃ | Aromatic methyl carbon. |

2D NMR: Connecting the Pieces

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out spin systems.

-

Expected Key Correlations:

-

Strong correlation between the aromatic protons at δ ~7.8 (H6) and δ ~7.4 (H5).

-

A network of correlations connecting all the aliphatic protons of the piperidine ring (δ ~3.0 and δ ~1.6).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal it is directly attached to. It is the definitive way to assign the signals from protonated carbons.

-

Expected Key Correlations:

-

δ(¹H) 7.8 ppm ↔ δ(¹³C) ~132 ppm (C6-H6)

-

δ(¹H) 7.4 ppm ↔ δ(¹³C) ~130 ppm (C5-H5)

-

δ(¹H) 8.2 ppm ↔ δ(¹³C) ~128 ppm (C2-H2)

-

δ(¹H) 2.6 ppm ↔ δ(¹³C) ~21 ppm (CH₃)

-

Correlations for all piperidine CH₂ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing together the molecular puzzle. It reveals correlations between protons and carbons that are separated by 2-3 bonds, allowing for the connection of non-coupled fragments.[10]

Caption: Key HMBC correlations confirming the molecular assembly.

-

Crucial HMBC Correlations for Structure Proof:

-

Methyl to Ring: The protons of the methyl group (δ ~2.6) should show correlations to C4, C3, and C5 of the aromatic ring, unequivocally placing the methyl group at position 4.

-

Piperidine to Ring: The N-CH₂ protons of the piperidine ring (δ ~3.0) must show a correlation to the aromatic carbon C3, proving the sulfonamide is attached at this position.

-

Carboxyl to Ring: The acidic proton (if observable) or, more reliably, the aromatic proton H2 (δ ~8.2) should show a correlation to the carboxyl carbon (δ ~170), confirming the C1 position of the benzoic acid moiety.

-

Final Confirmation with Mass Spectrometry Fragmentation

While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) offers confirmatory structural evidence by analyzing the fragmentation pattern of the molecule.[11][12][13]

Experimental Protocol: Collision-Induced Dissociation (CID) MS/MS

-

In a tandem mass spectrometer (e.g., a Triple Quadrupole or Q-TOF), the [M+H]+ ion (m/z 284.1) is mass-selected in the first analyzer.

-

This selected ion is passed into a collision cell filled with an inert gas (e.g., argon).

-

The ion is accelerated, and upon colliding with the gas, it fragments at its weakest bonds.

-

The resulting fragment ions are analyzed in the second mass analyzer, generating an MS/MS spectrum.

Predicted Fragmentation Pattern:

| m/z of Fragment | Lost Neutral Fragment | Structure of Fragment Ion |

| 266.08 | H₂O | Ion resulting from loss of water from the carboxyl group. |

| 238.09 | COOH | Loss of the carboxyl group as a radical. |

| 198.05 | Piperidine | Cleavage of the S-N bond, loss of the piperidine ring. |

| 155.05 | SO₂ + Piperidine | Loss of the entire piperidine-1-sulfonyl group. |

| 84.08 | C₁₀H₉O₄S | The piperidine ring itself as a charged fragment. |

The observation of these specific fragments provides strong, independent validation of the connectivity established by NMR.

The Gold Standard: Single Crystal X-Ray Crystallography

For an absolute and unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the ultimate technique.[14][15][16] It is contingent on the ability to grow a high-quality single crystal of the compound.

Principle: When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated, from which the precise position of every atom can be determined.[17][18]

Caption: Workflow for single-crystal X-ray crystallography analysis.

A successful crystallographic experiment would not only confirm the atomic connectivity determined by NMR but would also provide precise bond lengths, bond angles, and information about the solid-state packing and intermolecular interactions.

Conclusion

The structural elucidation of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is achieved through a synergistic and hierarchical application of modern analytical techniques. The process begins with HRMS to establish the molecular formula, which is then corroborated by the Degree of Unsaturation . FTIR provides rapid confirmation of the key functional groups. The core of the elucidation is performed using a suite of NMR experiments , where ¹H and ¹³C NMR provide an inventory of atoms, and 2D techniques like COSY, HSQC, and particularly HMBC, are used to painstakingly connect these atoms into a coherent molecular framework. Finally, MS/MS fragmentation offers a powerful method to validate this proposed connectivity. Should an absolute proof be required, X-ray crystallography stands as the definitive method. Each technique provides a layer of evidence that, when combined, creates a self-validating and unassailable structural assignment, meeting the rigorous standards of modern chemical science.

References

-

Slideshare. (n.d.). use of nmr in structure ellucidation | PDF. Retrieved from [Link]

-

Patsnap. (2025). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

PubMed. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Quora. (2019). How is mass spectroscopy used to determine molecular structure?. Retrieved from [Link]

-

Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

- Unknown Source. (n.d.).

-

PubMed Central. (n.d.). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. Retrieved from [Link]

-

PubMed. (2008). The use of X-ray crystallography to determine absolute configuration. Retrieved from [Link]

-

NIH. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. Retrieved from [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

-

ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Retrieved from [Link]

-

Springer. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Retrieved from [Link]

Sources

- 1. sydney.edu.au [sydney.edu.au]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 5. azooptics.com [azooptics.com]

- 6. use of nmr in structure ellucidation | PDF [slideshare.net]

- 7. jchps.com [jchps.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. hyphadiscovery.com [hyphadiscovery.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. benchchem.com [benchchem.com]

- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]

- 16. rigaku.com [rigaku.com]

- 17. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is a unique organic molecule that merges three key chemical moieties: a benzoic acid, a sulfonamide, and a piperidine ring. This combination of functional groups suggests a rich potential for this compound in medicinal chemistry and drug development. Benzoic acids are common in drug structures, often contributing to pharmacokinetic properties. The sulfonamide group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial, and anti-inflammatory drugs.[1][2][3] The piperidine moiety is also a prevalent structural motif in many pharmaceuticals, influencing properties such as solubility, lipophilicity, and receptor binding.[2]

This technical guide provides a comprehensive overview of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, including its chemical structure, a proposed synthetic pathway with detailed protocols, and a discussion of its potential therapeutic applications based on the biological activities of structurally related compounds.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid |

| Molecular Formula | C13H17NO4S |

| Molecular Weight | 283.34 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)N2CCCCC2 |

Proposed Synthetic Pathway

The synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid can be logically approached through a two-step process, starting from 4-methylbenzoic acid (p-toluic acid). The key steps are the chlorosulfonation of the aromatic ring followed by the reaction of the resulting sulfonyl chloride with piperidine.

Caption: Proposed two-step synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid.

Part 1: Synthesis of 3-(Chlorosulfonyl)-4-methylbenzoic acid

The initial step involves the electrophilic aromatic substitution of 4-methylbenzoic acid with chlorosulfonic acid. The methyl group is an ortho-, para- director; however, due to steric hindrance from the carboxylic acid group, the sulfonation is expected to occur at the meta position relative to the carboxylic acid, which is ortho to the methyl group.

Experimental Protocol:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Carefully add 4-methylbenzoic acid to an excess of chlorosulfonic acid (typically 3-5 molar equivalents) at 0°C (ice bath).

-

Stir the mixture and allow it to slowly warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

The solid precipitate, 3-(chlorosulfonyl)-4-methylbenzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

The second step is a nucleophilic substitution reaction where the sulfonyl chloride intermediate reacts with piperidine to form the desired sulfonamide.

Experimental Protocol:

-

Dissolve the 3-(chlorosulfonyl)-4-methylbenzoic acid intermediate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of piperidine (approximately 2.2 molar equivalents to account for the reaction with the sulfonyl chloride and neutralization of the generated HCl) and a non-nucleophilic base such as triethylamine or pyridine in the same solvent.

-

Slowly add the piperidine solution to the cooled solution of the sulfonyl chloride with vigorous stirring.

-

Allow the reaction to proceed at 0°C for a period and then warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess piperidine and base, followed by water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid can be purified by recrystallization or column chromatography.

Characterization

The structure and purity of the synthesized 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity of the atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O stretches).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Potential Therapeutic Applications

The sulfonamide functional group is a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.[3] Aryl sulfonamides are known to exhibit a range of pharmacological effects, including antimicrobial, and anticancer properties.[1][4]

The incorporation of a piperidine ring can further modulate the pharmacological profile of the molecule. Piperidine-containing compounds have shown a wide range of biological activities, including acting as antibacterial agents.[2]

Given the structural motifs present in 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, it is plausible that this compound could be investigated for several therapeutic applications:

-

Antibacterial Activity: Sulfonamides were among the first effective antibacterial drugs, and novel sulfonamide derivatives continue to be explored for their potential to overcome antibiotic resistance.[1][2]

-

Anti-inflammatory Activity: Many sulfonamide-containing compounds exhibit anti-inflammatory properties.

-

Anticancer Activity: Certain sulfonamides have been shown to possess anticancer properties through various mechanisms, such as the inhibition of carbonic anhydrase.[3]

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the biological activity and therapeutic potential of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid.

Conclusion

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid represents a molecule of significant interest for medicinal chemists and drug discovery professionals. While detailed experimental data for this specific compound is sparse in the public domain, a robust and logical synthetic pathway can be proposed based on well-established chemical principles. The combination of a benzoic acid, a sulfonamide, and a piperidine moiety suggests that this compound is a promising candidate for further investigation into its potential therapeutic applications, particularly in the areas of infectious diseases, inflammation, and oncology. This guide provides a foundational framework for the synthesis, characterization, and potential exploration of this intriguing molecule.

References

- Imran, S., Teli, G., Al-Ghamdi, K. M., Rub, M. A., & Asiri, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 11(52), 32884-32903.

- Li, Y., Zhang, J., Liu, Y., Li, Y., Wang, Q., & Zhang, H. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2697.

- Bisharat, R., Al-Hiari, Y. M., & Al-Adhami, A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(2), 130-142.

-

PubChem. Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. [Link]

- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof.

- Bisharat, R., Al-Hiari, Y. M., & Al-Adhami, A. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B, 7(2), 130-142.

-

Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC - NIH. (2017). PubMed Central. [Link]

- Google Patents. Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.

-

SciELO. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

- Sun, S., Jia, Q., Zenova, A. Y., Lin, S., Hussainkhel, A., Mezeyova, J., ... & Dean, R. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1. 5. Bioorganic & medicinal chemistry letters, 45, 128133.

-

Synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens of Lycopersicon esculentum: a structure-activity evaluation study - PubMed. (2009). PubMed. [Link]

-

Ataman Kimya. 4-METHYLBENZENE-1-SULFONIC ACID. [Link]

-

Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. (2020). ResearchGate. [Link]

- Google Patents.

-

(PDF) Biological activities of sulfonamides - ResearchGate. (2025). ResearchGate. [Link]

Sources

- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. researchgate.net [researchgate.net]

Discovery of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

An In-Depth Technical Guide to the Synthesis and Potential Applications of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The compound 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid emerges as a molecule of significant interest, embodying a thoughtful convergence of three key pharmacophoric elements: a sulfonamide linkage, a piperidine scaffold, and a benzoic acid moiety. The sulfonamide group is a versatile functional group central to a wide array of therapeutics, including antibacterial and anticancer agents.[1] The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in FDA-approved drugs, often used to modulate physicochemical properties and to orient substituents for optimal target engagement.[2] Finally, the benzoic acid group provides a critical anchor for protein-ligand interactions and a versatile handle for synthetic elaboration.

This technical guide offers a comprehensive overview of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind the synthetic strategy, provides detailed, self-validating experimental protocols, and explores the potential of this molecule as a valuable scaffold for future drug discovery endeavors.

Physicochemical Characteristics

A summary of the key physicochemical properties for 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is presented below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing analytical methodologies.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₄S | [3] |

| Molecular Weight | 283.34 g/mol | [3] |

| Predicted XlogP | 1.9 | [4] |

| Appearance | White to off-white solid (Predicted) | |

| IUPAC Name | 4-methyl-3-(piperidin-1-ylsulfonyl)benzoic acid |

Retrosynthetic Analysis and Synthesis Pathway

The "discovery" or synthesis of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid can be achieved through a logical and robust multi-step sequence. The core of the strategy involves the formation of the key sulfonamide bond, followed by the deprotection of a carboxylic acid precursor.

A plausible retrosynthetic analysis breaks the target molecule down into simpler, commercially available starting materials. The final saponification step reveals a methyl ester intermediate. This ester is formed from the reaction of piperidine with a sulfonyl chloride. The requisite sulfonyl chloride, methyl 3-(chlorosulfonyl)-4-methylbenzoate, can be synthesized via the chlorosulfonation of methyl p-toluate, a readily available starting material.

Target [label="4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Methyl 4-methyl-3-(piperidine-1-sulfonyl)benzoate"]; SulfonylChloride [label="Methyl 3-(chlorosulfonyl)-4-methylbenzoate"]; StartingMaterial [label="Methyl p-toluate"]; Piperidine [label="Piperidine", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ChlorosulfonicAcid [label="Chlorosulfonic Acid (ClSO₃H)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., NaOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Target -> Ester [label="Saponification"]; Ester -> SulfonylChloride [label="Sulfonamide Formation"]; SulfonylChloride -> StartingMaterial [label="Chlorosulfonation"]; Base -> Target [style=dotted]; Piperidine -> Ester [style=dotted]; ChlorosulfonicAcid -> SulfonylChloride [style=dotted]; }

Retrosynthetic pathway for the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of Methyl 3-(chlorosulfonyl)-4-methylbenzoate

This initial step involves an electrophilic aromatic substitution on the electron-rich toluene derivative. Chlorosulfonic acid serves as the powerful electrophile. The reaction is performed at low temperatures to control reactivity and minimize side-product formation.

Methodology:

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Initial Cooling: Charge the flask with methyl p-toluate (1.0 eq). Cool the flask to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (3.0 eq) dropwise via the addition funnel over 30-45 minutes.[5] The internal temperature must be maintained below 10 °C to prevent uncontrolled reaction and degradation.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the isolated white solid under vacuum to yield methyl 3-(chlorosulfonyl)-4-methylbenzoate. The product should be used immediately in the next step due to its moisture sensitivity.

Part 2: Synthesis of Methyl 4-methyl-3-(piperidine-1-sulfonyl)benzoate

This step forms the critical sulfonamide bond through the nucleophilic attack of piperidine on the sulfonyl chloride synthesized in Part 1. A base is used to scavenge the HCl generated during the reaction.

Methodology:

-

Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the methyl 3-(chlorosulfonyl)-4-methylbenzoate (1.0 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: In a separate flask, prepare a solution of piperidine (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) in the same solvent.

-

Reaction: Cool the sulfonyl chloride solution to 0 °C and add the piperidine/base solution dropwise. Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel to yield pure methyl 4-methyl-3-(piperidine-1-sulfonyl)benzoate.

Part 3: Saponification to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

The final step is a standard ester hydrolysis (saponification) to unmask the carboxylic acid, yielding the target compound.

Methodology:

-

Reaction Setup: Dissolve the purified ester from Part 2 (1.0 eq) in a mixture of THF and water.

-

Hydrolysis: Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the ester is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1N HCl. The final product will precipitate as a solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Structural Characterization

The identity and purity of the synthesized 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid must be confirmed using a suite of analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group singlet, and the aliphatic protons of the piperidine ring. The carboxylic acid proton will appear as a broad singlet far downfield.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methyl carbon, and the distinct carbons of the piperidine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition of the compound, matching the molecular formula C₁₃H₁₇NO₄S.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential for determining the purity of the final compound, which should ideally be >95% for use in biological assays.[6]

Significance and Potential in Drug Discovery

The structural architecture of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid makes it a compelling scaffold for medicinal chemistry programs. Each component contributes to its potential as a lead compound for various therapeutic targets.

Core [label="4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=septagon];

Sulfonamide [label="Sulfonamide Moiety", pos="-3,2!", fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine Scaffold", pos="3,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; BenzoicAcid [label="Benzoic Acid Group", pos="0,-2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

HBD_HBA [label="H-Bond Donor/Acceptor", pos="-4.5,0.5!", shape=plaintext, fontcolor="#5F6368"]; Mimic [label="Bioisosteric Mimic", pos="-1.5,0.5!", shape=plaintext, fontcolor="#5F6368"]; Solubility [label="Modulates Solubility & pKa", pos="4.5,0.5!", shape=plaintext, fontcolor="#5F6368"]; Vector [label="Provides Exit Vector", pos="1.5,0.5!", shape=plaintext, fontcolor="#5F6368"]; Anchor [label="Ionic/H-Bond Anchor", pos="-1.5,-1!", shape=plaintext, fontcolor="#5F6368"]; Handle [label="Synthetic Handle", pos="1.5,-1!", shape=plaintext, fontcolor="#5F6368"];

Core -> Sulfonamide; Core -> Piperidine; Core -> BenzoicAcid;

Sulfonamide -> HBD_HBA [dir=none, style=dashed]; Sulfonamide -> Mimic [dir=none, style=dashed]; Piperidine -> Solubility [dir=none, style=dashed]; Piperidine -> Vector [dir=none, style=dashed]; BenzoicAcid -> Anchor [dir=none, style=dashed]; BenzoicAcid -> Handle [dir=none, style=dashed]; }

Functional roles of key structural motifs.

-

The Sulfonamide Core: As a well-established pharmacophore, the sulfonamide group can participate in crucial hydrogen bonding interactions within a protein's active site. Its geometry allows it to act as a stable, non-hydrolyzable mimic of transition states or other functional groups. Derivatives of sulfonamides are explored for a vast range of activities, including antibacterial, anti-inflammatory, and anticancer effects.[1]

-

The Piperidine Ring: The inclusion of a piperidine ring offers several advantages.[2] It can enhance aqueous solubility compared to a more lipophilic carbocyclic ring, which is beneficial for pharmacokinetic properties. Furthermore, the saturated ring provides specific three-dimensional exit vectors, allowing for the precise placement of additional substituents to probe the binding pocket of a biological target and improve potency or selectivity.

-

The Benzoic Acid Functionality: The carboxylic acid group is a strong hydrogen bond donor and acceptor and can form powerful ionic interactions (salt bridges) with basic residues like arginine or lysine in a protein target. This often serves as a key anchoring point for high-affinity binding. Moreover, it is a versatile synthetic handle that can be converted into esters, amides (as seen in related compounds[7]), or other bioisosteres to fine-tune the molecule's properties.

Conclusion

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid represents more than just a chemical entity; it is a platform for innovation. The synthetic route detailed herein is logical, scalable, and relies on well-understood chemical transformations. The convergence of its sulfonamide, piperidine, and benzoic acid components provides a rich foundation for the development of new therapeutic agents. This guide provides the necessary technical framework for its synthesis and characterization, empowering researchers to explore its biological potential and to design the next generation of targeted therapies based on this promising molecular scaffold.

References

- Benchchem. Synthesis routes of Piperidine-1-sulfonyl Chloride.

- Malet-Sanz, L., Madrzak, J., Ley, S. V., & Baxendale, I. R. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry.

- Chemdiv. Compound 4-methyl-3-(4-methylpiperidine-1-sulfonyl)benzoic acid.

- Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information for Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.

- Chemdiv. Compound 3-[4-methyl-3-(piperidine-1-sulfonyl)benzamido]benzoic acid.

- Santa Cruz Biotechnology. 4-Methyl-3-(piperidine-1-sulfonyl)-benzoic acid.

- PubChemLite. 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid.

- Benchchem. An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid.

- Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC - NIH.

- Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts.

- Galiullina, A. D., et al. (2024). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI.

-

Zhang, Q., et al. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. European Journal of Medicinal Chemistry. Available from: [Link]

-

Ding, D., et al. (2021). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. Available from: [Link]

Sources

- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Compound 3-[4-methyl-3-(piperidine-1-sulfonyl)benzamido]benzoic acid - Chemdiv [chemdiv.com]

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a sulfonamide-containing aromatic carboxylic acid. The document details its core chemical properties, outlines a robust and plausible synthetic pathway, discusses methodologies for structural characterization and purification, and explores its potential applications within the field of medicinal chemistry and drug discovery. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to understand and apply this information in a laboratory setting.

Core Compound Identification and Properties

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is a unique molecule integrating a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This combination of functional groups suggests its potential utility as a scaffold or intermediate in the synthesis of more complex, biologically active molecules.

Molecular Structure and Formula

The fundamental identification of this compound is rooted in its molecular structure and resulting properties.

-

Molecular Formula: C₁₃H₁₇NO₄S

-

Molecular Weight: 283.34 g/mol [1]

-

IUPAC Name: 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

-

CAS Number: 190981-17-2

Physicochemical Data Summary

The predicted and known physicochemical properties are essential for handling, formulation, and predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₄S | N/A |

| Molecular Weight | 283.34 g/mol | [1] |

| Topological Polar Surface Area | 72.8 Ų | Predicted |

| logP (Predicted) | 1.9 - 2.5 | Predicted |

| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Calculated |

| Hydrogen Bond Acceptors | 4 (Sulfonyl & Carbonyl Oxygens) | Calculated |

| Appearance | White to off-white solid | Expected |

Synthesis Pathway and Experimental Protocol

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below, starting from commercially available materials.

Sources

A Comprehensive Spectroscopic and Analytical Guide to 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic properties of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages predictive data and comparative analysis with structurally related molecules to offer a robust characterization framework. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide details validated, step-by-step protocols for sample preparation and data acquisition for each technique, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, providing readers with the rationale to adapt these methods to their specific research needs. Visualizations through Graphviz diagrams are provided to elucidate the molecular structure and key analytical workflows.

Introduction: The Significance of Spectroscopic Characterization

4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is a molecule that incorporates several key functional groups: a substituted aromatic ring, a carboxylic acid, and a sulfonamide linked to a piperidine moiety. This combination of structural features makes it a potential scaffold in the design of new therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of any drug discovery program, ensuring the identity and purity of the synthesized compound. Spectroscopic techniques are the primary tools for this purpose, each providing a unique piece of the structural puzzle.

This guide is structured to provide a holistic understanding of the analytical characterization of this molecule, moving from the theoretical underpinnings of its spectroscopic behavior to practical, field-proven experimental protocols.

Molecular Structure and Predicted Spectroscopic Data

The structural integrity of a compound is paramount. Here, we present the molecular structure of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid and a summary of its predicted and expected spectroscopic data.

Caption: Molecular structure of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, methyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic (H-2) | ~8.2 | Doublet | 1H |

| Aromatic (H-5) | ~7.9 | Doublet of doublets | 1H |

| Aromatic (H-6) | ~7.5 | Doublet | 1H |

| Piperidine (-CH₂-N) | 3.0 - 3.2 | Multiplet | 4H |

| Methyl (-CH₃) | ~2.6 | Singlet | 3H |

| Piperidine (-CH₂-) | 1.5 - 1.7 | Multiplet | 6H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~167 |

| Aromatic (C-1) | ~135 |

| Aromatic (C-2) | ~130 |

| Aromatic (C-3) | ~140 |

| Aromatic (C-4) | ~142 |

| Aromatic (C-5) | ~128 |

| Aromatic (C-6) | ~125 |

| Piperidine (-CH₂-N) | ~47 |

| Piperidine (-CH₂-) | ~25 |

| Piperidine (-CH₂-) | ~23 |

| Methyl (-CH₃) | ~21 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Expertise & Experience: Causality in Experimental Choices

The choice of deuterated solvent is critical in NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent; using a dry solvent is crucial for its observation. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) due to its chemical inertness and single, sharp resonance.

Caption: Standard workflow for NMR data acquisition and processing.

Trustworthiness: Self-Validating Protocol for NMR

A self-validating NMR protocol ensures data integrity. This involves running a known standard before and after the sample to check for instrument calibration and performance.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry vial.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. Typical parameters would include a 30-45° pulse, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

-

Pick the peaks in both the ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

Expertise & Experience: Interpreting the IR Spectrum

For 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid, we expect to see characteristic absorption bands for the carboxylic acid O-H and C=O groups, the S=O stretches of the sulfonamide, and C-H and C=C vibrations of the aromatic and piperidine rings. The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[3][4]

Table of Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium, Sharp |

| Aliphatic C-H | C-H stretch | 2850-2960 | Medium, Sharp |

| Carboxylic Acid | C=O stretch | 1680-1710 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1580-1600, 1450-1500 | Medium-Strong |

| Sulfonamide | S=O asymmetric stretch | 1330-1370 | Strong |

| Sulfonamide | S=O symmetric stretch | 1140-1180 | Strong |

| Carboxylic Acid | C-O stretch | 1210-1320 | Strong |

| Carboxylic Acid | O-H bend (out-of-plane) | 900-960 | Broad, Medium |

Trustworthiness: Self-Validating Protocol for FTIR (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples. A background spectrum of a pure KBr pellet must be taken to subtract any atmospheric (CO₂, H₂O) and matrix interferences.

Step-by-Step Protocol:

-

Sample Preparation:

-

Gently grind 1-2 mg of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid with an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar and mix thoroughly with the sample.[5]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (typically 7-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expertise & Experience: Predicting the Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The molecular weight of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid is 283.34 g/mol .[6]

Key Fragmentation Pathways:

-

Loss of H₂O: The protonated molecule can lose water from the carboxylic acid group.

-

Loss of CO₂: Decarboxylation is a common fragmentation pathway for benzoic acids.[7]

-

Cleavage of the S-N bond: This is a characteristic fragmentation of sulfonamides, which can lead to the formation of ions corresponding to the piperidine and the substituted benzene sulfonyl moieties.[8]

-

Loss of SO₂: This can occur via rearrangement.

Caption: Plausible fragmentation pathways for 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid in positive ion ESI-MS.

Trustworthiness: Self-Validating Protocol for ESI-MS

For a self-validating protocol, the mass spectrometer should be calibrated using a known standard before analysis. The sample should be run with and without an internal standard to ensure accurate mass measurement.

Step-by-Step Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[6]

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the compound class.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ or [M-H]⁻ ion as the precursor and acquiring the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare its m/z value with the calculated exact mass.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the presence of the key structural motifs.

-

Illustrative Synthesis Protocol

While various synthetic routes can be envisaged, a common approach for the synthesis of such sulfonamides involves the reaction of a sulfonyl chloride with an amine.

Caption: A plausible synthetic workflow for the target compound.

Step-by-Step Protocol:

-

To a stirred solution of 4-methyl-3-(chlorosulfonyl)benzoic acid (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 equivalents).

-

Slowly add a solution of piperidine (1.1 equivalents) in DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl (aq), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 4-Methyl-3-(piperidine-1-sulfonyl)benzoic acid. By combining predicted data with established analytical principles and detailed, validated protocols, researchers and drug development professionals are equipped with the necessary tools to confidently identify and characterize this molecule. The emphasis on the causality behind experimental choices and the inclusion of self-validating methodologies ensures the generation of high-quality, reliable, and reproducible spectroscopic data, which is essential for advancing research and development efforts.

References

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Reading. Retrieved from [Link]

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2018). The Journal of Organic Chemistry, 83(21), 13244-13251.

-

Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

- Kaiser, M., O'Connor, D., & Le, A. (2007). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 18(12), 2195–2205.

-

Wikipedia contributors. (2023, December 12). Sample preparation in mass spectrometry. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

- Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.

-

Sample Preparation & Autosampler Vials for ESI-MS. (n.d.). Stanford University Mass Spectrometry. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of California, Los Angeles. Retrieved from [Link]

- Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.

-

NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

- An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. (2020). Rapid Communications in Mass Spectrometry, 34(22), e8907.

-

How to make an NMR sample. (n.d.). University of Ottawa. Retrieved from [Link]

- FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022). Minerals, 12(12), 1589.

-

Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Gowda, B. T., et al. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society (Resumed), 669-679.

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

- Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. (2020). Journal of Geophysical Research: Planets, 125(11), e2020JE006422.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.

- Xu, S., Zhang, Y., Errabelli, R., & Attygalle, A. B. (2017). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Poster presented at the 65th ASMS Conference on Mass Spectrometry and Allied Topics.

-

Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved from [Link]

-

Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved from [Link]

-

IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2007). The Journal of Physical Chemistry A, 111(35), 8649-8661.

- Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Discovery of 4-benzoylpiperidine and 3-(piperidin-4- yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitor. (2017). European Journal of Medicinal Chemistry, 138, 1076-1090.

-

4-[(2-Methyl-1-piperidinyl)sulfonyl]benzoic acid. (n.d.). SpectraBase. Retrieved from [Link]

-

Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (2010). The Royal Society of Chemistry. Retrieved from [Link]

- Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. (2015). Journal of Medicinal Chemistry, 58(20), 8047-8058.

Sources

- 1. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 2. PubChemLite - 4-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid (C13H17NO4S) [pubchemlite.lcsb.uni.lu]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Compound 3-[4-methyl-3-(piperidine-1-sulfonyl)benzamido]benzoic acid - Chemdiv [chemdiv.com]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. 4-(Piperidine-1-sulfonyl)benzoic acid | C12H15NO4S | CID 746555 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Sulfonamide Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The confluence of the sulfonamide group and the benzoic acid moiety has given rise to a class of compounds with a rich and diverse pharmacological profile. Historically rooted in the discovery of prontosil, the first commercially available antibacterial agent, sulfonamides have since evolved far beyond their initial application. The incorporation of a benzoic acid scaffold introduces a key structural element that allows for a wide range of chemical modifications, profoundly influencing the biological activity of the resulting derivatives. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of sulfonamide benzoic acid derivatives, offering researchers and drug development professionals a comprehensive resource to navigate the therapeutic potential of this remarkable chemical class. We will delve into their established roles as antimicrobial and anti-inflammatory agents, and their emerging significance in oncology, supported by detailed experimental protocols and mechanistic insights.

The Chemical Core: Synthesis of Sulfonamide Benzoic Acid Derivatives

The synthetic versatility of sulfonamide benzoic acid derivatives is a cornerstone of their broad-ranging biological activities. The most common and direct approach involves the reaction of a sulfonyl chloride with an amine. 4-(Chlorosulfonyl)benzoic acid serves as a key bifunctional intermediate, allowing for the introduction of diverse functionalities through nucleophilic substitution at the highly reactive chlorosulfonyl group.[1]

General Synthesis of N-Substituted-4-carboxybenzenesulfonamides

This protocol outlines a robust and widely applicable method for the synthesis of N-substituted-4-carboxybenzenesulfonamides, a foundational structure for many biologically active derivatives.[1]

Experimental Protocol: Synthesis of N-Substituted-4-carboxybenzenesulfonamides

-

Materials:

-

4-(Chlorosulfonyl)benzoic acid

-

Appropriate primary or secondary amine (1.0 equivalent)

-

Sodium carbonate (Na₂CO₃) or Pyridine (1.2 equivalents)

-

Deionized water

-

10% Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-Hexane

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, beakers, filtration apparatus)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the chosen amine (10 mmol) and sodium carbonate (12 mmol) in 50 mL of deionized water.

-

Cooling: Chill the mixture to 0°C in an ice bath with continuous stirring.

-

Addition of Sulfonyl Chloride: Dissolve 4-(chlorosulfonyl)benzoic acid (10 mmol) in a minimal amount of a suitable solvent (e.g., acetone or THF) and add it dropwise to the cooled amine solution over a period of 15-20 minutes, ensuring the temperature remains below 5°C.

-

Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Acidification: Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of 10% HCl. This will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

-

Drying and Purification: Dry the crude product under vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure sulfonamide benzoic acid derivative.[1]

-

Caption: General workflow for the synthesis of N-substituted-4-carboxybenzenesulfonamides.

Antimicrobial Activity: A Legacy of Folic Acid Synthesis Inhibition

The foundational biological activity of sulfonamides lies in their ability to disrupt the microbial synthesis of folic acid, an essential nutrient for DNA and protein synthesis.[2][3] This mechanism provides a selective advantage, as humans obtain folic acid from their diet and lack the targeted enzyme, dihydropteroate synthase (DHPS).[3]

Mechanism of Action

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for DHPS.[2] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting the growth and replication of susceptible microorganisms.[4]

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of sulfonamide benzoic acid derivatives can be quantitatively assessed using standardized in vitro methods such as the Kirby-Bauer disk diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of the susceptibility of a bacterial strain to a given compound.[2][5]

-

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Paper disks impregnated with the test sulfonamide benzoic acid derivative at a known concentration

-

Positive control antibiotic disks

-

Negative control (solvent-impregnated) disks

-

Forceps

-

Incubator (37°C)

-

Ruler or calipers

-

-

Procedure:

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[2]

-

Disk Placement: Using sterile forceps, place the impregnated paper disks onto the surface of the agar. Ensure the disks are firmly in contact with the agar and are spaced at least 24 mm apart.[5]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[6]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is absent) in millimeters.[7] The size of the zone correlates with the susceptibility of the bacterium to the compound.

-

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative sulfonamide derivatives, highlighting their activity against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Sulfonamide Derivatives | Staphylococcus aureus ATCC 25923 | 64 - 256 | [8] |

| Sulfonamide Derivatives | Multidrug-resistant S. aureus | 64 - 512 | [8] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Staphylococcus aureus ATCC 6538 | 125 | [9] |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative | Bacillus subtilis ATCC 6683 | 125 | [9] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-sensitive S. aureus | 15.62-31.25 (µmol/L) | [10] |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Methicillin-resistant S. aureus | 15.62-31.25 (µmol/L) | [10] |

| New Sulfonamide Derivatives | Gram-negative strains | 0.5 - 256 | [3] |

Anticancer Activity: Targeting Key Enzymes in Tumor Progression

The anticancer potential of sulfonamide derivatives, including those with a benzoic acid moiety, is an area of intense research. Their mechanisms of action are multifaceted and often involve the inhibition of enzymes crucial for tumor growth and survival, such as carbonic anhydrases and cyclooxygenases.[11][12]

Carbonic Anhydrase Inhibition